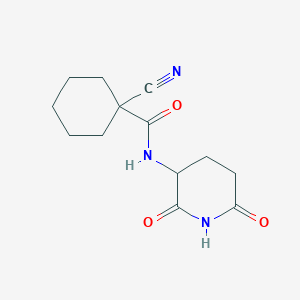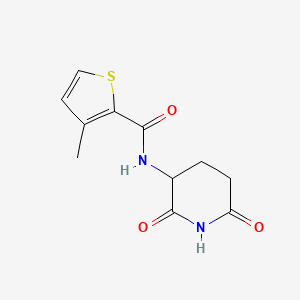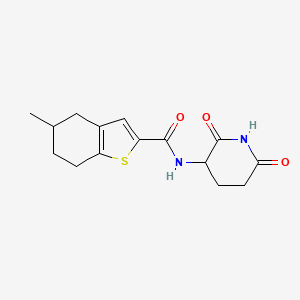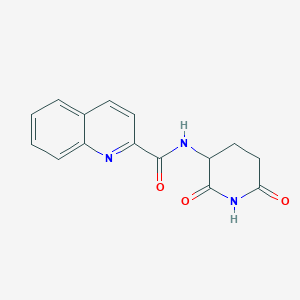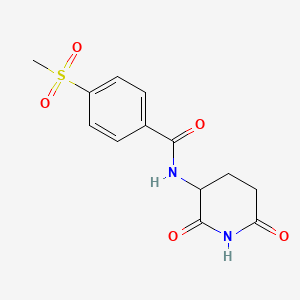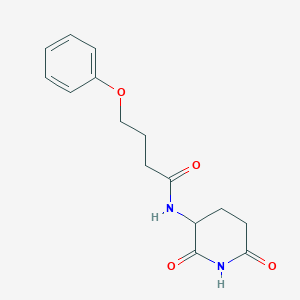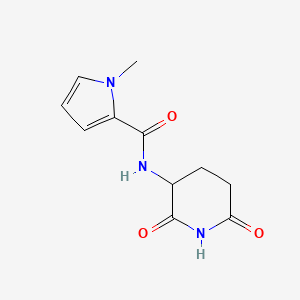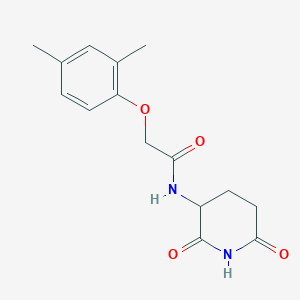
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPC is a cyclic amide that contains a piperidine ring and a cycloheptane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用機序
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This binding prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to be a potent inhibitor of PARP activity in vitro and in vivo.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting PARP activity, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. Furthermore, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of PARP activity, making it a useful tool for studying PARP function in cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide is also relatively stable and can be easily synthesized using various methods. However, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which may limit its use in animal studies. Additionally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide. One direction is to explore its potential applications in cancer therapy, either alone or in combination with other therapies. Another direction is to study its potential use as a chemical probe to study PARP function in cells. Additionally, further research is needed to understand the off-target effects of N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide on other enzymes and to develop more selective PARP inhibitors. Finally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have potential applications in other fields, such as inflammation and neurodegeneration, which warrant further investigation.
合成法
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can be synthesized using various methods, including the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a catalyst. Another method involves the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a reducing agent, followed by the addition of an acid. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can also be synthesized using other methods, such as the reaction of cycloheptanone with a substituted piperidine-2,6-dione.
科学的研究の応用
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition of PARP activity has potential applications in cancer therapy, as cancer cells rely on PARP for DNA repair. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been studied for its potential use as a chemical probe to study PARP activity in cells.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-8-7-10(13(18)15-11)14-12(17)9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOMLBTFDIUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)
